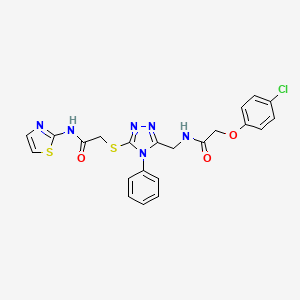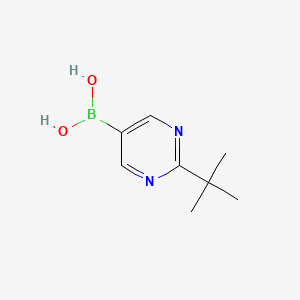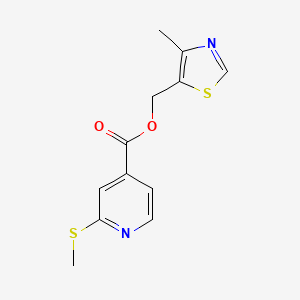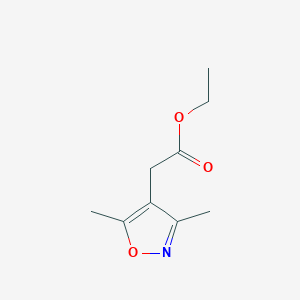
Ethyl (3,5-dimethylisoxazol-4-yl)acetate
Vue d'ensemble
Description
Ethyl (3,5-dimethylisoxazol-4-yl)acetate is a chemical compound with the CAS number 113618-89-6 . It is also known by its Chinese name (3,5-二甲基异恶唑-4-基)乙酸乙酯 .
Synthesis Analysis
The synthesis of Ethyl (3,5-dimethylisoxazol-4-yl)acetate and similar compounds has been a topic of research. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of Ethyl (3,5-dimethylisoxazol-4-yl)acetate is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl (3,5-dimethylisoxazol-4-yl)acetate has a molecular weight of 183.21 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique
Chemoenzymatic Synthesis
Ethyl (3,5-dimethylisoxazol-4-yl)acetate and its derivatives have been used in chemoenzymatic synthesis processes. For example, racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate is hydrolyzed with high enantioselectivity by Novozyme-435. The optically pure unreacted product and hydrolysed acid are then used in the synthesis of significant biochemical compounds like the HMG-CoA reductase inhibitor rosuvastatin and the naturally occurring styryllactone cryptomoscatone E1 (P. Ramesh et al., 2017).
Corrosion Inhibition
Novel ecological triazole derivative corrosion inhibitors, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been investigated for their effectiveness in preventing corrosion of mild steel in acidic solutions. These compounds show high inhibition performance, pointing to their potential as protective agents in industrial applications (A. Nahlé et al., 2021).
Synthesis of Polyfunctional Triazenes
Ethyl (3,5-dimethylisoxazol-4-yl)acetate derivatives have also been synthesized for use in creating polyfunctional triazenes, which are valuable in various chemical syntheses. These derivatives include the ylide moiety and ester groups, showcasing the compound's versatility in synthetic chemistry (M. Islami et al., 2007).
Drug Synthesis and Pharmacological Applications
Compounds related to ethyl (3,5-dimethylisoxazol-4-yl)acetate have been explored for their potential in drug synthesis and pharmacological applications. For instance, the enzymatic hydrolysis of methyl esters related to this compound has been used in the final step of producing prototype drugs for conditions like asthma, demonstrating the role of such compounds in developing new therapeutic agents (J. Bevilaqua et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUNHGPIFCXVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(ON=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3,5-dimethylisoxazol-4-yl)acetate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

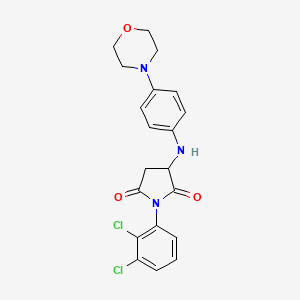
![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)



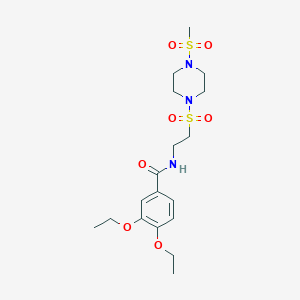
![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)

